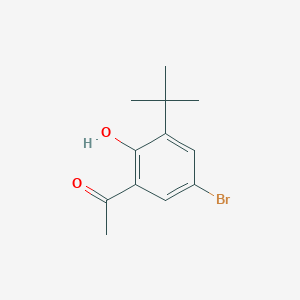
1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone is a chemical compound that belongs to the class of phenols. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone varies depending on the specific application. As a ligand, it forms stable complexes with metal ions through coordination bonds. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding or catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone are largely dependent on its specific application. As a metal ion complex, it may exhibit catalytic or magnetic properties. As an enzyme inhibitor, it may have potential therapeutic implications for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone is its versatility in various scientific applications. It can be used as a ligand in coordination chemistry or as an enzyme inhibitor in biochemical assays. However, one limitation is its potential toxicity and instability under certain conditions. Therefore, caution should be taken when handling and storing the compound.
Orientations Futures
For 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone include further investigation of its potential as a therapeutic agent for various diseases. Additionally, its coordination chemistry and magnetic properties may have potential applications in materials science and nanotechnology. Further research is needed to fully explore the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone involves the reaction of 5-bromo-2-hydroxybenzaldehyde with tert-butylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have been studied for their catalytic and magnetic properties.
Furthermore, 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play important roles in various physiological processes, and their inhibition can have therapeutic implications.
Propriétés
IUPAC Name |
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-7(14)9-5-8(13)6-10(11(9)15)12(2,3)4/h5-6,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWLWQGIFADZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

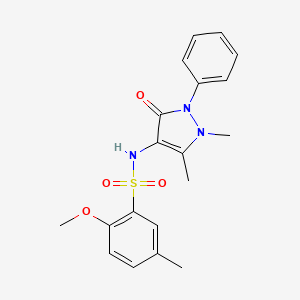
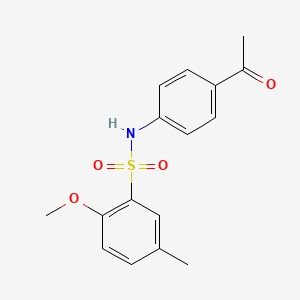
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
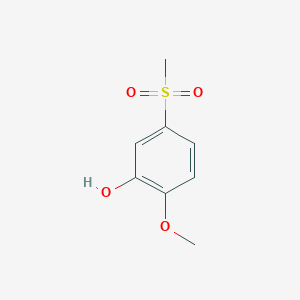
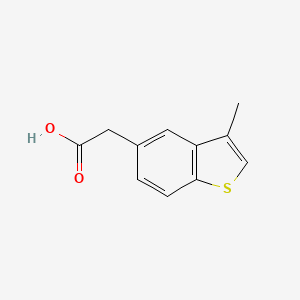
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)


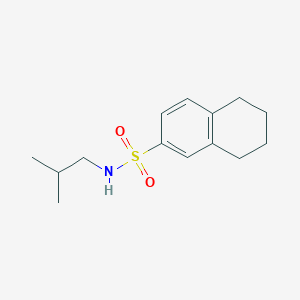

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)